(2S)-2-bromopropanoyl bromide
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Overview
Description
(2S)-2-Bromopropanoyl bromide is an organic compound with the molecular formula C3H4Br2O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in substitution reactions, making it a valuable reagent in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-Bromopropanoyl bromide can be synthesized through the bromination of propanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Bromopropanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to (2S)-2-bromopropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to (2S)-2-bromopropanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often used for oxidation.
Major Products Formed:
Substitution: Formation of various substituted propanoyl derivatives.
Reduction: Formation of (2S)-2-bromopropanol.
Oxidation: Formation of (2S)-2-bromopropanoic acid.
Scientific Research Applications
(2S)-2-Bromopropanoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-2-Bromopropanoyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the propanoyl group to nucleophilic substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
(2S)-2-Bromopropanoic Acid: Similar in structure but contains a carboxylic acid group instead of a bromide.
(2S)-2-Bromopropanol: Similar in structure but contains a hydroxyl group instead of a bromide.
Propanoyl Chloride: Similar acylating agent but contains a chlorine atom instead of bromine.
Uniqueness: (2S)-2-Bromopropanoyl bromide is unique due to its dual bromine atoms, which enhance its reactivity in substitution reactions. This makes it a versatile reagent in organic synthesis, offering distinct advantages over similar compounds with different functional groups.
Properties
IUPAC Name |
(2S)-2-bromopropanoyl bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHORFDXDLILE-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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